![molecular formula C21H22BrN3OS B1228016 4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
- The compound belongs to a class known for their chemistry and pharmacology, particularly as non-fentanil novel synthetic opioid receptor agonists. They are part of the N-substituted benzamides and acetamides, which have been observed to emerge as substances of abuse. The paper highlights the importance of international early warning systems for tracking emerging psychoactive substances and recommends pre-emptive research for new substances to ensure early detection in toxicological samples. This emphasizes the need for understanding the stereochemistry and potency variations of these compounds (Sharma et al., 2018).
Antipsychotic Potential
- The compound is part of a category that includes remoxipride, a substituted benzamide like sulpiride, and displays central antidopaminergic activity. It's known for its efficacy in treating schizophrenia, acting on both positive and negative symptoms, and has a lower incidence of extrapyramidal effects compared to some counterparts like haloperidol. This indicates potential applications in managing psychotic disorders (Wadworth & Heel, 1990).
Benzamide Neuroleptics in Psychiatry and Neurology
- Benzamide neuroleptics, like sulpiride, are used in treating mental disorders and psychosomatic diseases. The mechanism of sulpiride and its differentiation from other neuroleptics is of interest, indicating the potential of such compounds in diverse treatments spanning psychiatry and neurology (Danilov, 2012).
Exploration in Biological Chemistry
- The compound is related to benzamide and acetamide derivatives, which have been extensively reviewed for their biological effects. Studies have shown varied biological responses among these chemicals, reflecting their usage and potential biological consequences. Such data is crucial in understanding the compound's biological interactions and potential applications in medicinal chemistry (Kennedy, 2001).
Psychoactive Substance Research
- It shares a class with compounds studied for their psychoactive properties. These studies focus on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), which are crucial for understanding the health risks and treatment guidelines related to these substances. This underscores the importance of continuous research on the health implications of such compounds (Nugteren-van Lonkhuyzen et al., 2015).
Eigenschaften
Produktname |
4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide |
|---|---|
Molekularformel |
C21H22BrN3OS |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
4-bromo-N-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbothioyl)benzamide |
InChI |
InChI=1S/C21H22BrN3OS/c1-13-3-8-18-16(11-13)17-12-24(2)10-9-19(17)25(18)21(27)23-20(26)14-4-6-15(22)7-5-14/h3-8,11,17,19H,9-10,12H2,1-2H3,(H,23,26,27) |
InChI-Schlüssel |
PIZSXFVKTPLNGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



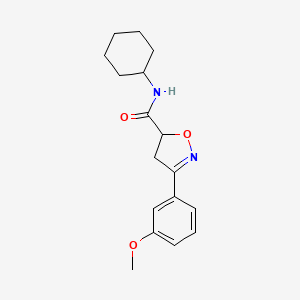
![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
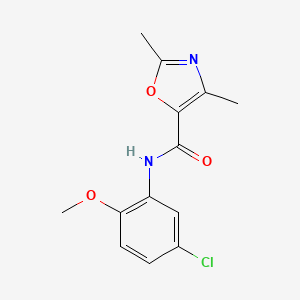
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)
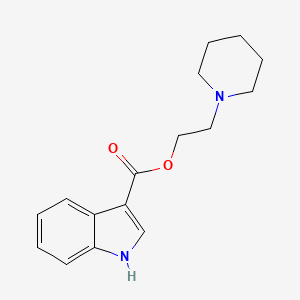
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
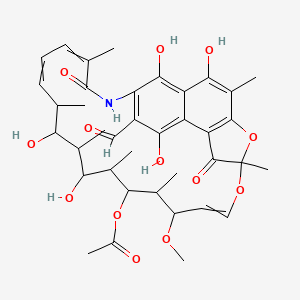
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
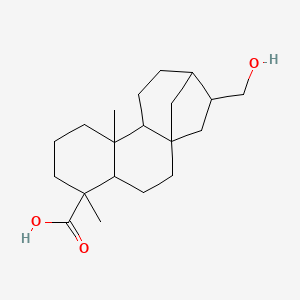
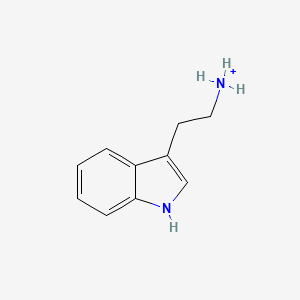
![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)